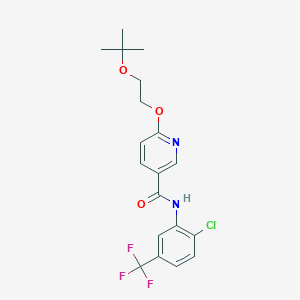

6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF3N2O3/c1-18(2,3)28-9-8-27-16-7-4-12(11-24-16)17(26)25-15-10-13(19(21,22)23)5-6-14(15)20/h4-7,10-11H,8-9H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZOIUMUIJGLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide typically involves multiple steps. One common approach is to start with the preparation of the tert-butoxyethanol intermediate, which is then reacted with nicotinic acid derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinamide Derivatives

Structural Modifications and Substituent Effects

The target compound is compared below with analogs from patents and literature, focusing on substituent variations and their implications:

Table 1: Key Compounds and Their Substituents

Key Observations :

Bromine in introduces steric hindrance but lacks the electron-withdrawing potency of trifluoromethyl .

Polarity and Solubility :

- Hydroxyl-containing analogs (e.g., hydroxymethylpyrrolidine in , hydroxycyclohexyl in ) exhibit higher hydrophilicity than the tert-butoxyethoxy-substituted target compound .

- The target’s tert-butoxyethoxy chain likely improves membrane permeability but may reduce aqueous solubility .

Stereochemical Complexity: Compounds with chiral centers (e.g., ’s hydroxycyclohexyl) require enantioselective synthesis, whereas the target compound’s substituents are non-chiral, simplifying production .

Key Insights :

- The target compound’s higher molecular weight (1010.98 vs. 467–468 for analogs) correlates with its extended side chain .

- Similar HPLC/UPLC retention times (~1.00–1.01 min) suggest comparable polarity despite structural differences, possibly due to counterbalancing effects of lipophilic and polar groups .

Stability and Functional Implications

While direct stability data for the target compound is unavailable, highlights that compounds like thalidomide exhibit variable stability in cell culture, influenced by substituents . By analogy:

- The tert-butoxyethoxy group may confer resistance to enzymatic degradation due to steric shielding.

- Trifluoromethyl groups are generally metabolically stable, enhancing in vivo half-life compared to hydroxylated analogs .

Biological Activity

The compound 6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide is a novel nicotinamide derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Chemical Formula : C₁₈H₁₈ClF₃N₂O₃

- Molecular Weight : 396.80 g/mol

- Functional Groups : Nicotinamide moiety, tert-butoxy group, chloro group, and trifluoromethyl group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the trifluoromethyl and chloro substituents enhances its lipophilicity and may improve its ability to penetrate cellular membranes.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

Data Tables

| Biological Activity | Cell Line/Model | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | 0.65 | |

| Antitumor | U-937 | 1.47 | |

| Anti-inflammatory | In vitro model | Not specified |

Case Studies

-

Case Study on Antitumor Activity :

A study conducted on the effects of nicotinamide derivatives revealed that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC₅₀ value of 0.65 µM. This suggests a potential mechanism involving apoptosis induction in cancer cells. -

Inflammation Model Study :

In a model of inflammation, the compound was shown to reduce levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in determining the efficacy of nicotinamide derivatives. Modifications to the molecular structure can significantly influence biological activity:

- Electron-Withdrawing Groups (EWGs) : The introduction of EWGs such as trifluoromethyl groups has been correlated with enhanced biological potency.

- Alkyl Chain Length : Variations in the length and branching of alkyl chains (like tert-butoxy) can affect solubility and bioavailability.

Q & A

Basic: What are the critical analytical techniques for verifying the structural integrity of 6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are essential.

- ¹H NMR identifies protons in the tert-butoxy, ethoxy, and aromatic regions (e.g., trifluoromethylphenyl protons appear as distinct downfield signals due to electron-withdrawing effects).

- ¹³C NMR confirms the carbonyl group (amide C=O at ~165–170 ppm) and quaternary carbons in the tert-butoxy group.

- HRMS validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₃H₂₅ClF₃N₂O₃).

Purity is assessed via HPLC with UV detection (λ = 254 nm for aromatic systems) .

Basic: What synthetic strategies are recommended for constructing the nicotinamide core with a 6-position alkoxy substituent?

Answer:

The nicotinamide scaffold is typically synthesized via:

Nucleophilic substitution : Reacting 6-chloronicotinamide with 2-(tert-butoxy)ethanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Amide coupling : Using coupling agents like TBTU or HATU to link the nicotinic acid derivative to the 2-chloro-5-(trifluoromethyl)aniline. Solvent choice (DMF or THF) impacts reaction efficiency .

Advanced: How do steric and electronic effects of the tert-butoxyethoxy group influence the compound’s reactivity and biological interactions?

Answer:

- Steric hindrance : The bulky tert-butoxy group may reduce enzymatic degradation, enhancing metabolic stability.

- Electronic effects : The electron-donating ethoxy linkage modulates electron density in the nicotinamide ring, affecting binding to targets (e.g., kinases or GPCRs). Computational studies (DFT) can predict charge distribution and reactive sites .

- Comparative studies : Replace the tert-butoxy group with smaller alkoxy substituents (e.g., methoxy) to assess structure-activity relationships (SAR) .

Advanced: How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Answer:

- Methodological controls : Standardize solvent polarity (e.g., logP calculations) and temperature (25°C vs. 37°C).

- Contradiction analysis : If solubility in DMSO conflicts with aqueous buffers, use dynamic light scattering (DLS) to detect aggregation.

- Alternative solvents : Test co-solvents like PEG-400 or cyclodextrin-based formulations to improve reproducibility .

Advanced: What in vitro assays are suitable for evaluating the compound’s interaction with biological targets?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., NAD+/NADH detection for dehydrogenases) with IC₅₀ determination.

- Cellular uptake : LC-MS quantification in cell lysates after incubation (e.g., HepG2 or HEK293 cells).

- Protein binding : Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to measure KD values. Include negative controls (e.g., scrambled analogs) to confirm specificity .

Basic: What safety precautions are necessary when handling the trifluoromethylphenyl moiety?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis).

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced: How can researchers optimize reaction yields for the amide coupling step?

Answer:

- Catalyst screening : Compare TBTU, HATU, and EDC/HOBt systems in polar aprotic solvents (DMF vs. DCM).

- Stoichiometry : Use a 1.2:1 molar ratio of acid to amine to drive the reaction.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours under reflux) .

Advanced: What computational tools can predict the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and CYP450 inhibition.

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to putative targets (e.g., homology models of kinases).

- MD simulations : GROMACS for assessing membrane permeability (e.g., interaction with lipid bilayers) .

Basic: How should researchers store this compound to ensure stability?

Answer:

- Conditions : Store at –20°C in airtight, light-resistant vials under nitrogen.

- Solvent : Dissolve in anhydrous DMSO (≤10 mM) to prevent hydrolysis.

- Monitoring : Conduct periodic HPLC checks for degradation (e.g., tert-butoxy group cleavage) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR/Cas9 knockout : Target putative receptors in cell lines to confirm loss of activity.

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- In vivo models : Zebrafish or murine studies with pharmacokinetic/pharmacodynamic (PK/PD) profiling. Include metabolite identification via UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.